molecular formula C13H17NO3 B105390 2-Benzamido-4-methylpentanoic acid CAS No. 17966-67-5

2-Benzamido-4-methylpentanoic acid

Cat. No. B105390
CAS RN: 17966-67-5
M. Wt: 235.28 g/mol
InChI Key: POLGZPYHEPOBFG-UHFFFAOYSA-N
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Description

2-Benzamido-4-methylpentanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and potential synthesis of 2-benzamido-4-methylpentanoic acid. For instance, the synthesis and characterization of various azo-benzoic acids and their precursors are detailed, which could be relevant to the benzamido group in the compound of interest . Additionally, the synthesis and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives are reported, which share a similar structure to 2-benzamido-4-methylpentanoic acid, particularly in the presence of a benzene ring and an amide functional group .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, which may include the formation of amide bonds, the introduction of sulfonyl groups, and the creation of azo compounds . These methods could potentially be adapted to synthesize 2-benzamido-4-methylpentanoic acid by selecting appropriate starting materials and reaction conditions to incorporate the benzamido group into the pentanoic acid backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-benzamido-4-methylpentanoic acid has been characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . These techniques could be employed to determine the structure of 2-benzamido-4-methylpentanoic acid, ensuring the correct functional groups are present and in the proper orientation. Density functional theory (DFT) calculations could also be used to predict and optimize the molecular geometry .

Chemical Reactions Analysis

The chemical reactions of related compounds involve acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . While 2-benzamido-4-methylpentanoic acid may not undergo these specific reactions, understanding the reactivity of similar compounds can provide a foundation for predicting the reactivity of the amide and carboxylic acid functional groups in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzamido-4-methylpentanoic acid can be inferred from related compounds. For example, the solubility, melting point, and stability could be similar to those of the 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives . The biological activity of these compounds, particularly their antineoplastic activity, suggests that 2-benzamido-4-methylpentanoic acid could also possess interesting biological properties that warrant further investigation .

Scientific Research Applications

Interaction with Bovine Serum Albumin (BSA)

A study by Thakare et al. (2018) explored the interaction of 2-benzamido-4-methylpentanoic acid with BSA using ultrasonic interferometry. The binding of the compound with BSA was significantly stronger at acidic pH, and the association constant decreased with an increase in pH value.

Binding Studies and Molecular Modeling

Another study by Thakare et al. (2016) examined the interaction of 2-benzamido-4-methylpentanoic acid with BSA through gel exclusion chromatography and molecular modeling. This study highlighted the specific binding of the compound to BSA, particularly at lower pH levels, and provided insights into its molecular binding efficiency.

Stereoselective Syntheses

A paper by Tarver et al. (2004) discussed the stereoselective syntheses of derivatives of 2-methylamino-5-hydroxy-4-methylpentanoic acid, showcasing the chemical versatility and potential for creating specific molecular structures.

Antineoplastic Activity

Research by Dutta et al. (2015) explored novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid for their antineoplastic activity. This study highlights the potential of structurally related compounds in cancer therapy research.

Antibacterial Activity

A study by Kim et al. (2012) reported on the antibacterial activity of a related compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, against various bacterial strains, suggesting potential antimicrobial applications for structurally similar compounds.

Safety And Hazards

The safety data sheet for “2-Benzamido-4-methylpentanoic acid” indicates that it is a warning signal word class . It has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-benzamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGZPYHEPOBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315078
Record name N-Benzoyl-DL-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzamido-4-methylpentanoic acid

CAS RN

17966-67-5, 1466-83-7
Record name N-Benzoyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17966-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC306113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17966-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoyl-DL-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SB Thakare, PV Tekade, S Pande - Russian Journal of Physical Chemistry …, 2016 - Springer
… In this paper we reported the synthesis of ligand 2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide by known method [18] and also characterized the compound using IR, …
Number of citations: 4 link.springer.com
SB Thakare, PV Tekade… - Orbital: The Electronic …, 2018 - periodicos.ufms.br
… ), 2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C), 2-{[2-(cyclohexylcarbamoyl) benzoyl] amino}-3-methylbutanoic acid (2CA3MBA), 2benzamido-4-methylpentanoic acid-2-…
Number of citations: 8 periodicos.ufms.br
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter reviews the monocarboxylic acids of the benzene series under two categories: those derived from benzene and its homologs and derivatives by …
Number of citations: 2 www.sciencedirect.com
CR Zwick III, H Renata - The Journal of Organic Chemistry, 2018 - ACS Publications
Because of their unique molecular architecture, the manzacidins have been the subject of intense synthetic efforts in the past two decades. Here, we describe two synthetic approaches …
Number of citations: 39 pubs.acs.org
R Almansa, JF Collados, D Guijarro, M Yus - Tetrahedron: Asymmetry, 2010 - Elsevier
The diastereoselective addition of triorganozincates to (R)-N-(tert-butanesulfinyl)imines has been used as a key step to achieve the synthesis of highly enantiomerically enriched N-…
Number of citations: 23 www.sciencedirect.com
DB Tukhtaev, AS Saidov, M Alimova… - Chemistry of Natural …, 2019 - Springer
… -γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide (3h), C 23 H 30 N 2 O 4 , was prepared from homoveratrylamine (1 g, 5.53 mmol) and 2-benzamido-4-methylpentanoic acid (1.3 g…
Number of citations: 2 link.springer.com

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